molecular formula C17H16ClNO3 B13368492 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide

3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide

Cat. No.: B13368492
M. Wt: 317.8 g/mol
InChI Key: FFKGUJWOQMDHIT-JXMROGBWSA-N
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Description

3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is an organic compound that features a complex structure with a chlorobenzyl group, a methoxyphenyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate to form 2-[(4-chlorobenzyl)oxy]-3-methoxyphenol.

    Formation of the Acrylamide: The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid.

    Reduction: Formation of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}propionamide.

    Substitution: Formation of derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
  • 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
  • 3-{3-Methoxy-4-(pentyloxy)phenyl}-2-phenyl-2-propenoic acid

Uniqueness

3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

(E)-3-[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C17H16ClNO3/c1-21-15-4-2-3-13(7-10-16(19)20)17(15)22-11-12-5-8-14(18)9-6-12/h2-10H,11H2,1H3,(H2,19,20)/b10-7+

InChI Key

FFKGUJWOQMDHIT-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)/C=C/C(=O)N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)C=CC(=O)N

Origin of Product

United States

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